![molecular formula C21H21N5OS B2569428 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone CAS No. 921514-44-5](/img/structure/B2569428.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone is a synthetic organic compound that features both quinoline and triazole structures. These structures are well-known for their biological activity and extensive application in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps:
Starting with the preparation of the 3,4-dihydroquinoline fragment.
Parallel synthesis of the imidazotriazole intermediate.
The final coupling of these two intermediates using thioether linkage under specific conditions like base and solvent control.
Industrial Production Methods
Industrial production would likely scale up these methods, focusing on optimizing yields and reducing production costs. This might involve continuous flow chemistry to streamline the multi-step process.
化学反应分析
Types of Reactions
Oxidation: : The quinoline moiety can undergo oxidation to yield quinolones, which are significant due to their antibacterial activity.
Reduction: : Hydrogenation can reduce double bonds in both the quinoline and triazole rings.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the aromatic ring systems to yield a variety of derivatives.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: : Halogenating agents or organometallic reagents.
Major Products
Oxidized quinolones, reduced tetrahydro derivatives, and substituted quinoline/triazole analogs.
科学研究应用
Chemistry
In organic synthesis, this compound can be a versatile intermediate, enabling the construction of more complex molecules.
Biology
The quinoline and triazole structures offer potential for antimicrobial, antifungal, and anticancer properties, making this compound significant in drug discovery.
Medicine
It can be a lead compound in developing novel pharmaceuticals targeting diseases like malaria, cancer, or bacterial infections.
Industry
It finds use in materials science for creating novel polymers or as a precursor in the synthesis of agrochemicals.
作用机制
Molecular Targets
Quinoline-containing compounds often target DNA gyrase and topoisomerase IV in bacteria, leading to the inhibition of bacterial DNA replication.
Pathways Involved
The triazole moiety can interfere with ergosterol synthesis in fungal cells, disrupting cell membrane integrity.
相似化合物的比较
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone stands out due to its combined quinoline and triazole structures.
Similar Compounds
Quinolone antibiotics (e.g., Ciprofloxacin)
Triazole antifungals (e.g., Fluconazole)
The uniqueness lies in the presence of both pharmacophores, offering a broad spectrum of activity and potential therapeutic applications.
属性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5OS/c27-19(25-12-6-8-16-7-4-5-11-18(16)25)15-28-21-23-22-20-24(13-14-26(20)21)17-9-2-1-3-10-17/h1-5,7,9-11H,6,8,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDFLJOJDQKHGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C4N3CCN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-butyl-2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2569345.png)
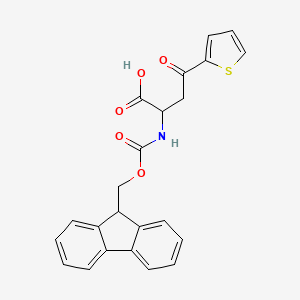
![(Rac)-tert-butyl 4-oxo-3-azatricyclo[4.2.1.0(2,5)]non-7-ene-3-carboxylate](/img/structure/B2569350.png)
![4-(3-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)benzonitrile](/img/structure/B2569352.png)
![N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2569354.png)
![1-[(4-Chlorobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol](/img/structure/B2569355.png)
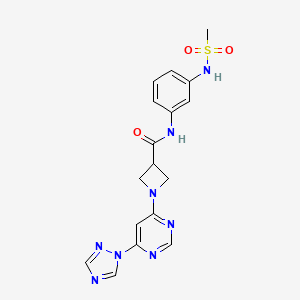
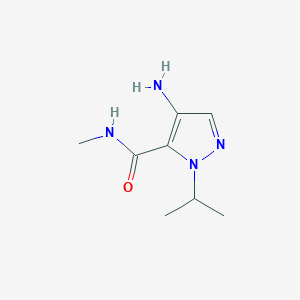
![8-(2-fluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2569359.png)
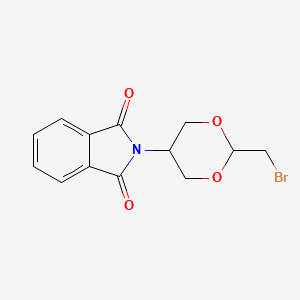
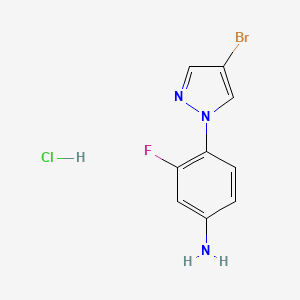
![N-(3-acetylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2569364.png)
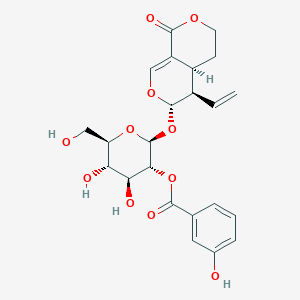
![N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-3-carboxamide](/img/structure/B2569368.png)
